3-chloro-4-[(1R)-1-chloroethyl]pyridine
Description
3-Chloro-4-[(1R)-1-chloroethyl]pyridine is a pyridine derivative featuring two chlorine substituents: one at the 3-position and a chiral 1-chloroethyl group at the 4-position. This stereochemical configuration (R-enantiomer) may influence its biological interactions and synthetic pathways. Chlorinated pyridines are frequently explored in medicinal chemistry due to their roles as enzyme inhibitors or receptor modulators, with substituent positioning and stereochemistry critically affecting activity .
Properties
Molecular Formula |
C7H7Cl2N |
|---|---|
Molecular Weight |
176.04 g/mol |
IUPAC Name |
3-chloro-4-[(1R)-1-chloroethyl]pyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5(8)6-2-3-10-4-7(6)9/h2-5H,1H3/t5-/m1/s1 |
InChI Key |
QMRXCMBYQPWWEG-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1)Cl)Cl |
Canonical SMILES |
CC(C1=C(C=NC=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyridine Derivatives with Chloro Substituents
Compounds such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () share a pyridine core but differ in substituent patterns. Key comparisons include:
The chiral 1-chloroethyl group in the target compound may enhance target selectivity compared to non-chiral analogs, as seen in docking studies where stereochemistry influenced binding energies .
Halogenated Aromatics
Compounds like 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone () and 2-(2,6-dichlorophenoxy)pyridine () highlight the role of halogen positioning.
Pharmacological and ADME Properties
Binding Affinity and Drug-Likeness
In molecular docking studies, chloro-pyridines exhibited binding energies ranging from -5.0 to -8.0 kcal/mol against targets like Human iNOS Reductase and TNF-α (). While data for the target compound are absent, its chiral chloroethyl group could enhance binding specificity. ADME parameters for analogs (e.g., logP, solubility) fall within drug-like ranges, as predicted by QikProp .
Pharmacokinetics
Chloroethyl-containing nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea ) demonstrate rapid plasma degradation (half-life ~5 minutes) and significant CNS penetration (cerebrospinal fluid levels 3× plasma in dogs) . The target compound’s lipid solubility (inferred from its chloroethyl group) may similarly favor blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics.
Chlorination Strategies
Regioselective chlorination methods () using reagents like Cl₂ or pyridine hydrochloride could apply to the synthesis of the target compound.
Yield and Purity
Pyridine derivatives in achieved yields of 67–81% with high purity (elemental analysis Δ < 0.4%).
Tables
Table 1: Physicochemical Comparison of Chlorinated Pyridines
Table 2: Pharmacokinetic Parameters of Chloroethyl Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
